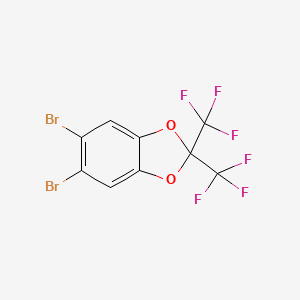
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole is a chemical compound with the molecular formula C₉H₂Br₂F₆O₂ and a molecular weight of 415.909 g/mol . This compound is characterized by the presence of bromine and trifluoromethyl groups attached to a benzodioxole ring, making it a unique and interesting molecule for various scientific applications.
Análisis De Reacciones Químicas
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
5,6-Dibromo-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole can be compared with other similar compounds, such as:
2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Lacks the bromine atoms, resulting in different reactivity and applications.
5,6-Dichloro-2,2-bis(trifluoromethyl)-2H-1,3-benzodioxole: Contains chlorine instead of bromine, leading to variations in chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine and trifluoromethyl groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
920507-89-7 |
|---|---|
Fórmula molecular |
C9H2Br2F6O2 |
Peso molecular |
415.91 g/mol |
Nombre IUPAC |
5,6-dibromo-2,2-bis(trifluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H2Br2F6O2/c10-3-1-5-6(2-4(3)11)19-7(18-5,8(12,13)14)9(15,16)17/h1-2H |
Clave InChI |
OQEVFNGBCJYNKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Br)Br)OC(O2)(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)
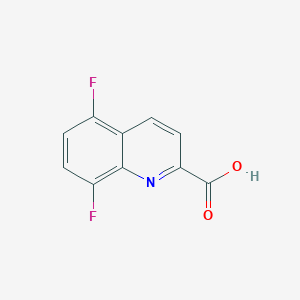
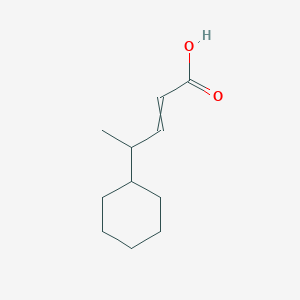
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
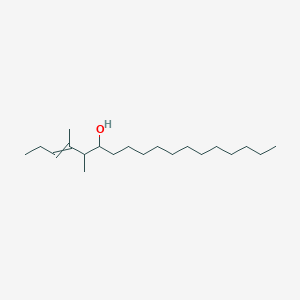
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate](/img/structure/B12619630.png)
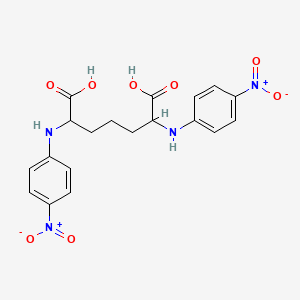
![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
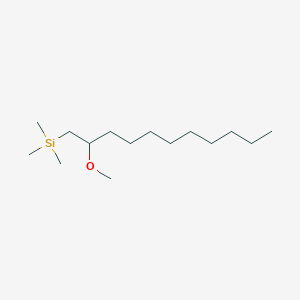
![5,11-Dimethoxy-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B12619652.png)
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
